Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKJLZAQPHIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid with tert-butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Trifluoromethylphenyl Positional Isomers
| Compound Name | CAS Number | Substituent Position | Key Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | 1354951-38-4 | 3-CF₃ on phenyl | 3-oxo, Boc-protected | C₁₇H₂₀F₃NO₃ | 343.34 |
| Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | 1354960-01-2 | 2-CF₃ on phenyl | 3-oxo, Boc-protected | C₁₇H₂₀F₃NO₃ | 343.34 |
| Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) | - | 2-CF₃ on phenyl | Boc-protected, no oxo | C₁₇H₂₂F₃NO₂ | 329.36 |
Ring Saturation and Heteroatom Variations
| Compound Name | CAS Number | Ring Structure | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate | - | Dihydropyridine | Unsaturated ring, Boc | C₁₇H₂₀F₃NO₂ |
| Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (19) | - | Piperazine | Two N atoms, Boc | C₁₆H₂₂F₃N₃O₂ |
- Key Differences :
- The dihydropyridine derivative (unsaturated ring) exhibits planar geometry, contrasting with the saturated piperidine ring of the target compound, which may influence π-π stacking interactions .
- Piperazine-based analogs (e.g., compound 19 ) introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidines .
Physicochemical and Pharmacological Implications
- Metabolic Stability: The 3-oxo group may introduce metabolic soft spots (e.g., ketone reduction), whereas non-oxo analogs like 3o could exhibit longer half-lives .
- Stereochemical Impact : Analogs with 4-substituted phenyl groups (e.g., 3f ) adopt distinct conformations compared to 3-substituted derivatives, affecting target binding .
Biological Activity
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS Number: 1354951-38-4) is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C17H20F3NO3
- Molecular Weight : 343.34 g/mol
- CAS Number : 1354951-38-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including enzyme inhibition and potential anticancer properties.
Enzyme Inhibition
Research indicates that derivatives of piperidine compounds often exhibit significant enzyme inhibition properties. For instance, studies have shown that certain piperidine derivatives can act as inhibitors for various protein kinases, which are crucial in cancer progression and cellular signaling pathways. The introduction of trifluoromethyl groups in these compounds enhances their binding affinity due to increased lipophilicity and electronic effects, potentially leading to improved pharmacological profiles .
Anticancer Activity
Recent investigations into related piperidine derivatives have demonstrated promising anticancer activities. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis in malignant cells, suggesting that this compound may possess similar properties .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several piperidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a strong potential for further development as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF7 (Breast Cancer) |
| Compound B | 15 | A549 (Lung Cancer) |
| This compound | TBD | TBD |
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, Tert-butyl derivatives were tested against glycogen synthase kinase 3 beta (GSK-3β), a key target in cancer therapy. The results showed that modifications to the piperidine ring significantly affected inhibitory potency, with some derivatives achieving sub-micromolar IC50 values .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound C | GSK-3β | 480 |
| Compound D | GSK-3β | 360 |
| This compound | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 1-Boc-3-piperidone with 3-(trifluoromethyl)phenyl reagents under reflux in dichloromethane, using triethylamine as a base to stabilize intermediates . Optimization includes:
- Temperature : Maintaining 0–5°C during trifluoroacetyl group introduction to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yields for substitution steps .
- Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic aromatic substitution efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoroacetylation | Ethyl trifluoroacetate, DCM, 0°C | 65–75 | |
| Piperidine ring closure | 1-Boc-3-piperidone, TEA | 80–85 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.4–1.5 ppm for tert-butyl) and trifluoromethylphenyl signals (δ 7.5–7.8 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (ketone and ester) .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ at m/z 370.12 .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) with retention times ~8.2 min .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing the compound under varying conditions?
- Methodological Answer : Contradictions often arise from impurities in starting materials or inconsistent workup. Strategies include:
- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times .
- Purification Protocols : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate high-purity product .
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
Q. What methodological approaches are recommended for evaluating the compound’s biological activity and receptor interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Fluorescence Polarization : Track competitive displacement of fluorescent ligands to calculate IC₅₀ values .
- Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to predict binding modes with receptors like 5-HT₆ .
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level predict electrophilic sites (e.g., ketone reactivity) and hydrolysis susceptibility .
- QM/MM Studies : Model transition states for trifluoromethyl group substitutions to guide synthetic modifications .
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies major degradants (e.g., Boc-deprotected piperidine) .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | Lacks 3-oxo group | Reduced kinase inhibition | |
| tert-Butyl 3-oxo-4-phenylpiperidine-1-carboxylate | Trifluoromethyl replaced with phenyl | Lower metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
